4,7-Dimethylquinazolin-2-amine 4,7-Dimethylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823282
InChI: InChI=1S/C10H11N3/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

4,7-Dimethylquinazolin-2-amine

CAS No.:

Cat. No.: VC18823282

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethylquinazolin-2-amine -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 4,7-dimethylquinazolin-2-amine
Standard InChI InChI=1S/C10H11N3/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3,(H2,11,12,13)
Standard InChI Key ZYCYRAAMTBMGSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=NC(=C2C=C1)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,7-Dimethylquinazolin-2-amine (IUPAC name: 4,7-dimethylquinazolin-2-amine) is a nitrogen-containing heterocycle with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol. Its structure consists of a quinazoline backbone—a fusion of benzene and pyrimidine rings—with methyl groups at the 4- and 7-positions and a primary amine at position 2 (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
IUPAC Name4,7-dimethylquinazolin-2-amine
Canonical SMILESCC1=CC2=NC(=NC(=C2C=C1)C)N
CAS Registry NumberNot disclosed in available sources

The compound’s planar aromatic system and electron-rich amine group contribute to its potential for π-π stacking interactions and hydrogen bonding, features critical in drug-receptor binding .

Synthetic Methodologies

General Synthesis Pathways

The synthesis of 4,7-dimethylquinazolin-2-amine typically involves multistep routes starting from substituted anthranilic acids or aniline derivatives. A common approach includes:

  • Cyclocondensation: Reaction of 4,7-dimethylanthranilic acid with cyanogen bromide or urea under acidic conditions to form the quinazoline core.

  • Functionalization: Introduction of the 2-amine group via nucleophilic substitution or reductive amination.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl)

  • Solvents: Ethanol, dimethylformamide (DMF), or toluene

Optimization Challenges

Achieving high regioselectivity for the 4,7-dimethyl substitution pattern remains a synthetic challenge. Purification often requires column chromatography or recrystallization from ethanol/water mixtures. Analytical confirmation relies on:

  • ¹H/¹³C NMR: Methyl protons resonate at δ 2.4–2.6 ppm; aromatic protons show splitting patterns consistent with para-substitution .

  • Mass Spectrometry: Molecular ion peak at m/z 173.21 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

4,7-Dimethylquinazolin-2-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Spectroscopic Profiles

  • IR Spectroscopy: N-H stretching at ~3400 cm⁻¹; C=N absorption at 1620 cm⁻¹.

  • UV-Vis: λₘₐₐ at 265 nm (π→π* transition) .

Applications in Medicinal Chemistry

Lead Optimization

4,7-Dimethylquinazolin-2-amine serves as a precursor in developing kinase inhibitors. Modifications at the 2-amine position (e.g., alkylation, acylation) enhance binding affinity and pharmacokinetic properties. For instance, N-acylation with fluorobenzoyl groups improves blood-brain barrier penetration in related compounds .

Prodrug Design

The primary amine group enables conjugation with prodrug moieties (e.g., carbamates, Schiff bases) for targeted delivery. A derivative, N-[4-({[2-(dimethylamino)-7-(hydroxymethyl)quinazolin-4-yl]amino}methyl)phenyl]-4-fluorobenzamide, demonstrates enhanced solubility and tumor-specific activation .

Industrial and Material Science Applications

Coordination Chemistry

The amine and nitrogen atoms in 4,7-dimethylquinazolin-2-amine facilitate metal coordination, making it a ligand in catalytic systems. Complexes with transition metals (e.g., Cu²⁺, Pd⁰) show promise in cross-coupling reactions.

Polymer Chemistry

Incorporation into polyamides or polyimides improves thermal stability (decomposition temperature >300°C) and mechanical strength, relevant for high-performance materials.

Future Directions

Targeted Drug Discovery

Ongoing studies focus on derivatizing the 2-amine group to enhance selectivity for oncogenic kinases while minimizing off-target effects. Computational docking studies predict strong binding to EGFR T790M mutants .

Green Synthesis

Efforts to develop solvent-free or catalytic cyclization methods aim to improve synthetic efficiency and reduce environmental impact.

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